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molecular formula C17H19NO2 B8557453 (2-Amino-5-methoxy-phenyl)-(4-isopropyl-phenyl)-methanone

(2-Amino-5-methoxy-phenyl)-(4-isopropyl-phenyl)-methanone

Cat. No. B8557453
M. Wt: 269.34 g/mol
InChI Key: UOMQVFOQZBKTFC-UHFFFAOYSA-N
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Patent
US08476286B2

Procedure details

A solution of 5.6 g (18.7 mmol) (4-isopropyl-phenyl)-(5-methoxy-2-nitro-phenyl)-methanone in 100 ml methanol is hydrogenated in the presence of 2 g Raney nickel at 5 bar for 5 h. The reaction mixture is filtered and the filtrate is evaporated. The residue is dissolved in ether and the product is precipitated by the addition of gaseous hydrochloric acid as its hydrochloride.
Name
(4-isopropyl-phenyl)-(5-methoxy-2-nitro-phenyl)-methanone
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([C:12]2[CH:17]=[C:16]([O:18][CH3:19])[CH:15]=[CH:14][C:13]=2[N+:20]([O-])=O)=[O:11])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]>CO.[Ni]>[NH2:20][C:13]1[CH:14]=[CH:15][C:16]([O:18][CH3:19])=[CH:17][C:12]=1[C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=1)=[O:11]

Inputs

Step One
Name
(4-isopropyl-phenyl)-(5-methoxy-2-nitro-phenyl)-methanone
Quantity
5.6 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)C(=O)C1=C(C=CC(=C1)OC)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
2 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ether
CUSTOM
Type
CUSTOM
Details
the product is precipitated by the addition of gaseous hydrochloric acid as its hydrochloride

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1)OC)C(=O)C1=CC=C(C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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